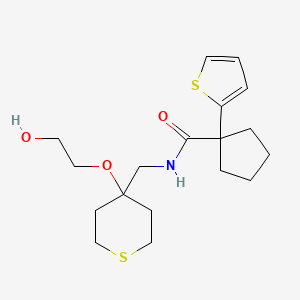![molecular formula C21H19ClN2O4 B2432667 Methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate CAS No. 1358256-25-3](/img/structure/B2432667.png)
Methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate” is a complex organic compound. Based on its name, it contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also contains a methyl group, a chloro group, and an anilino group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the methyl and chloro groups, and the formation of the anilino group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex. The quinoline backbone would provide a rigid, planar structure, while the various substituents (the methyl, chloro, and anilino groups) would add complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline ring might make the compound relatively stable, while the various substituents could influence its solubility, melting point, and other properties .科学的研究の応用
Synthesis and Biological Activity
Cytotoxic Evaluation : Certain derivatives, including related quinoline compounds, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These studies reveal that specific substitutions on the quinoline ring can significantly affect cytotoxic activity, highlighting the potential of such compounds in cancer treatment (Yue Zhao, Yeh‐long Chen, Feng-Shuo Chang, & C. Tzeng, 2005).
Cocrystals of Diastereoisomers : Research into the structural chemistry of quinoline derivatives, including studies on cocrystals formed by diastereoisomers, contributes to the understanding of their physical properties and potential applications in material science (A. Linden, M. Gündüz, R. Şimşek, & C. Şafak, 2006).
Antihypoxic Activity : The synthesis of N-R-amides derived from the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and their evaluation for antihypoxic activity demonstrate the potential therapeutic applications of these compounds as antioxidants (I. Ukrainets, E. Mospanova, & A. Davidenko, 2014).
Hydrogen Bonding and Crystal Structures : Studies on hydrogen-bonded compounds of quinoline derivatives with chloro- and nitro-substituted benzoic acids provide insights into the role of pKa in establishing crystal structures, which is vital for designing drugs and materials with desired physical properties (H. Ishida, 2021).
Molecular Docking Studies : Research involving the synthesis, crystallographic, and molecular docking studies of quinoline derivatives explores their potential as inhibitors of viral replication, such as Hepatitis B, showcasing the importance of these compounds in antiviral drug development (S. Kovalenko et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-12-4-6-16-14(8-12)19(10-18(23-16)21(26)27-3)28-11-20(25)24-17-7-5-13(2)9-15(17)22/h4-10H,11H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSIDENBCKICNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)C)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Chlorophenyl)methoxy]-2-methylaniline](/img/structure/B2432585.png)
![Methyl 1-{[(2,6-dichloropyridin-3-yl)sulfonyl]oxy}naphthalene-2-carboxylate](/img/structure/B2432586.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2432587.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2432588.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2432589.png)

![5,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2432593.png)
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2432594.png)
![3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2432598.png)

![5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2432601.png)

![1-(4-isopropylbenzyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2432604.png)
![N-Ethyl-N-[2-(1-ethyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2432607.png)